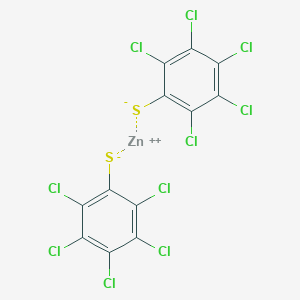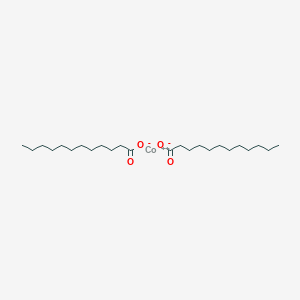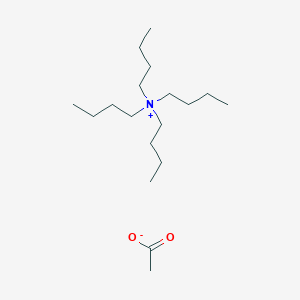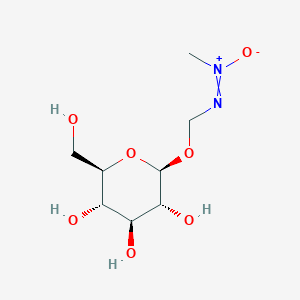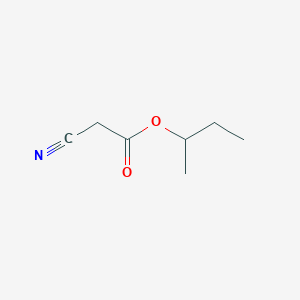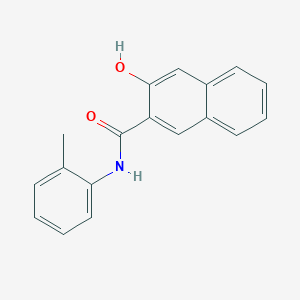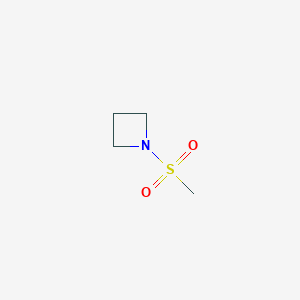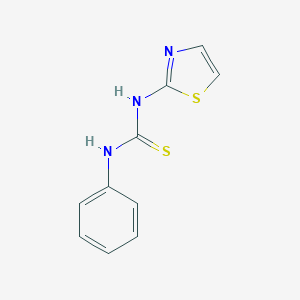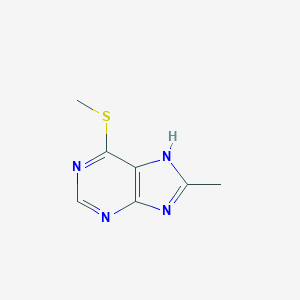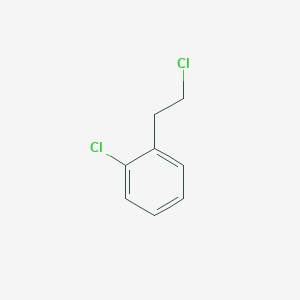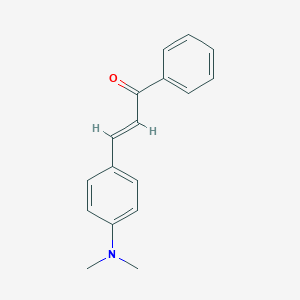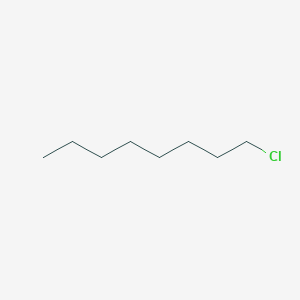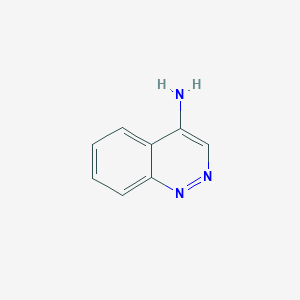
1,3-Divinylbenzene
概要
説明
1,3-Divinylbenzene, also known as 1,3-diethenylbenzene, is an organic compound with the chemical formula C10H10. It consists of a benzene ring with two vinyl groups attached at the 1 and 3 positions. This compound is a colorless liquid that is primarily used in the production of polymers and resins .
作用機序
Target of Action
1,3-Divinylbenzene is a chemical compound with the formula C10H10 . It is primarily used in research and development It is known to react vigorously with strong oxidizing agents and can react exothermically with reducing agents such as alkali metals and hydrides to release gaseous hydrogen .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. It may react exothermically with both acids and bases . In the presence of various catalysts (such as acids) or initiators, it can undergo exothermic polymerization .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is advised to prevent the chemical from entering drains and to avoid discharging it into the environment . Furthermore, it should be stored in a well-ventilated place and kept cool .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Divinylbenzene is typically synthesized through the dehydrogenation of diethylbenzene. The reaction involves heating diethylbenzene in the presence of a dehydrogenation catalyst, such as chromium oxide, at high temperatures. The reaction can be represented as follows:
C6H4(C2H5)2→C6H4(C2H3)2+2H2
This process yields a mixture of this compound and its isomers .
Industrial Production Methods
In industrial settings, this compound is produced by the thermal dehydrogenation of isomeric diethylbenzenes. The resulting product is usually a mixture of meta- and para-divinylbenzene, along with ethylvinylbenzene isomers .
化学反応の分析
Types of Reactions
1,3-Divinylbenzene undergoes various chemical reactions, including:
Polymerization: It readily polymerizes to form cross-linked polymers.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles.
Addition Reactions: The vinyl groups can participate in addition reactions with various reagents.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or cationic initiators.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents.
Addition Reactions: Reagents like hydrogen halides, halogens, and peroxides.
Major Products Formed
Polymerization: Cross-linked polymers used in ion exchange resins and other applications.
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Addition Reactions: Addition products with halogens or other groups attached to the vinyl groups.
科学的研究の応用
1,3-Divinylbenzene has numerous applications in scientific research, including:
Chemistry: Used as a cross-linking agent in the production of polymers and resins.
Biology: Employed in the development of polymer scaffolds for tissue engineering and drug delivery systems.
Medicine: Utilized in the synthesis of biocompatible materials for medical devices and implants.
類似化合物との比較
Similar Compounds
1,2-Divinylbenzene (1,2-diethenylbenzene): Similar structure but with vinyl groups at the 1 and 2 positions.
1,4-Divinylbenzene (1,4-diethenylbenzene): Similar structure but with vinyl groups at the 1 and 4 positions.
Vinylbenzene (styrene): Contains a single vinyl group attached to the benzene ring.
Uniqueness
1,3-Divinylbenzene is unique due to its specific positioning of vinyl groups, which allows for the formation of highly cross-linked polymers with distinct properties. This makes it particularly valuable in applications requiring enhanced mechanical strength and chemical resistance .
特性
IUPAC Name |
1,3-bis(ethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-3-9-6-5-7-10(4-2)8-9/h3-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJNEUBECVAVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25989-96-2 | |
| Record name | Benzene, 1,3-diethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25989-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30110020 | |
| Record name | 1,3-Diethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108-57-6, 68987-41-7 | |
| Record name | m-Divinylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethenylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, ethylenated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Diethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, ethylenated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-divinylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-DIVINYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S46QL2WFU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and formula of 1,3-divinylbenzene?
A1: this compound (also known as meta-divinylbenzene or m-DVB) is an aromatic hydrocarbon with the molecular formula C10H10. It features a benzene ring substituted with two vinyl groups (-CH=CH2) at the 1 and 3 positions.
Q2: How does the structure of this compound influence its polymerization behavior?
A2: The presence of two vinyl groups allows this compound to act as a crosslinking agent in polymerization reactions. [, ] This means it can react with multiple polymer chains, forming bridges between them and resulting in a more rigid and crosslinked network structure.
Q3: Can you elaborate on the anionic polymerization of this compound?
A3: Research shows that this compound can undergo anionic polymerization using initiators like lithium diisopropylamide (LDA). [, , ] This method, often conducted in the presence of diisopropylamine, can yield soluble poly(this compound) with pendant vinyl groups suitable for further functionalization.
Q4: How does this compound compare to its isomer, 1,4-divinylbenzene, in terms of reactivity in anionic polymerization?
A4: Studies indicate that 1,4-divinylbenzene generally exhibits higher reactivity than this compound in anionic copolymerization with monomers like styrene. [] This difference is attributed to the greater extent of conjugation in 1,4-divinylbenzene.
Q5: What role does this compound play in the synthesis of macroporous resins?
A5: this compound serves as a crucial crosslinking agent in producing macroporous resins. [] These resins find wide applications in various fields, including separation science and catalysis, due to their high surface area and porosity.
Q6: Are there analytical techniques available to quantify residual this compound in macroporous resins?
A6: Yes, gas chromatography coupled with direct probe inlet has been successfully employed to determine residual this compound and 1,4-divinylbenzene content in macroporous resins. [] This technique offers a convenient, sensitive, and accurate method for quality control purposes.
Q7: Has this compound been investigated for its fluorescence properties?
A7: Research has explored the synthesis of this compound derivatives through rhodium-catalyzed oxidative coupling reactions. [] Interestingly, some of these derivatives have shown promising solid-state fluorescence, potentially opening doors for applications in materials science.
Q8: How does the electronic structure of this compound relate to its photochemical properties?
A8: Computational studies using density functional theory (DFT) have provided insights into the electronic structure and excited-state behavior of this compound. [] These calculations help understand the photoisomerization pathways and the influence of substituents on the molecule's photophysical properties.
Q9: What are the implications of this compound's reactivity with lithium alkylamides?
A9: The reaction of this compound with lithium alkylamides, such as lithium diisopropylamide, can lead to the addition of the alkylamino group to the vinyl group. [, ] This reaction pathway offers a route to synthesize new styrene derivatives with potential applications in polymer chemistry.
Q10: Can you provide an example of a novel styrene derivative synthesized using this compound?
A10: One example is (S)-N-α-Methylbenzyl-3-vinylphenethylamine, synthesized by reacting this compound with optically active (S)-α-methylbenzylamine in the presence of a lithium alkylamide catalyst. [] This new styrene derivative holds potential as a monomer for synthesizing polymers with specific chiral properties.
Q11: Are there studies on copolymerizing this compound with other monomers besides styrene?
A11: Yes, researchers have investigated the anionic copolymerization of this compound with 2,3,4,5,6-pentafluorostyrene using lithium diisopropylamide as an initiator. [] This study aimed to synthesize fluorine-containing linear polymers with pendant vinyl groups for potential applications in materials requiring specific properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


